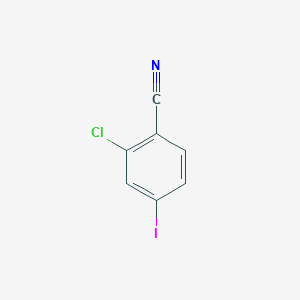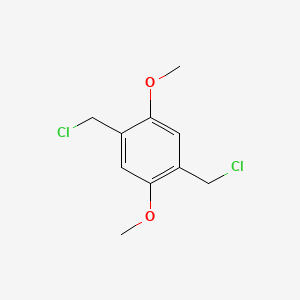![molecular formula C7H14O3 B3031526 2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol CAS No. 4351-78-4](/img/structure/B3031526.png)
2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol
Vue d'ensemble
Description
“2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol” is a chemical compound with the CAS Number 4351-78-4 . It has a molecular weight of 146.18 and a molecular formula of C7H14O3 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, oxetanes in general can be synthesized through various methods. One such method involves the formation of an oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening .Molecular Structure Analysis
The molecular structure of “this compound” consists of seven carbon atoms, fourteen hydrogen atoms, and three oxygen atoms .Physical And Chemical Properties Analysis
The density of “this compound” is predicted to be 1.119±0.06 g/cm3 and its boiling point is predicted to be 263.7±5.0 °C .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthesis of Polysubstituted Pyrazoles and Isoxazoles : A study by Chagarovskiy et al. (2016) describes a method to synthesize 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols, indicating potential in creating bioactive compounds and antitumor derivatives (Chagarovskiy et al., 2016).
Fungicidal Activity : Research by Akhmetova et al. (2014) explored the synthesis of 2-(1,5,3-dithiazepan-3-yl)ethanol, demonstrating its fungicidal properties against plant pathogens (Akhmetova et al., 2014).
Protecting Group for Carboxylic Acids : Elladiou and Patrickios (2012) highlighted the use of 2-(pyridin-2-yl)ethanol as a protecting group for methacrylic acid, demonstrating its stability under various conditions and utility in polymer chemistry (Elladiou & Patrickios, 2012).
Catalysis and Reaction Mechanisms
Catalytic Activity in Ethanol Dehydration : Phung et al. (2014) studied the catalytic activity of commercial aluminas in the dehydration of ethanol, revealing insights into the conversion process and catalyst behavior (Phung et al., 2014).
Hydroxyethyl Radicals in Ethanol Combustion : Zádor et al. (2009) conducted a theoretical and experimental study on the reactions of hydroxyethyl radicals with oxygen, critical in understanding ethanol combustion (Zádor et al., 2009).
Polymer Science and Material Synthesis
- Synthesis of Oxetan-3-ones : Ye, He, and Zhang (2010) developed a method for synthesizing various oxetan-3-ones using propargylic alcohols, contributing to drug discovery and metal carbene chemistry (Ye, He, & Zhang, 2010).
Energy and Fuel Applications
- Hydrogen Production from Ethanol Steam Reforming : Sun et al. (2008) investigated the catalytic steam reforming of ethanol over Ni/Y2O3 catalysts, achieving high hydrogen yield, a significant contribution to fuel cell technology (Sun et al., 2008).
Advanced Chemical Research
- Oxidative Cross-Esterification : A study by Evans et al. (2019) explored the oxidative cross-esterification of co-adsorbed oxygen and ethanol on Pd–Au, advancing the understanding of chemical reactions on catalyst surfaces (Evans et al., 2019).
Propriétés
IUPAC Name |
2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c8-3-1-7(2-4-9)5-10-6-7/h8-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHFJQUSEFYKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCO)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315280 | |
| Record name | 3,3-Oxetanediethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4351-78-4 | |
| Record name | 3,3-Oxetanediethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4351-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Oxetanediethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
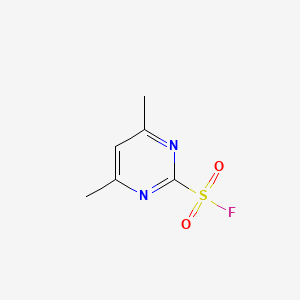
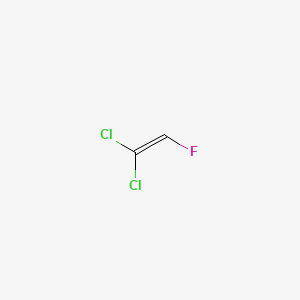

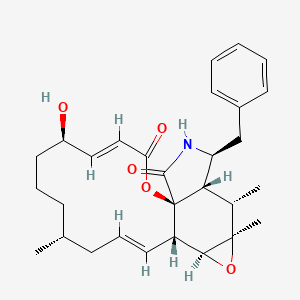

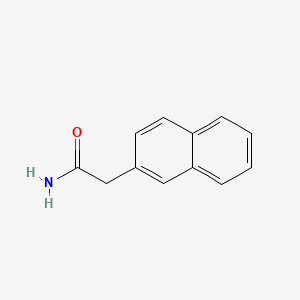
![2-[(4-Chlorophenyl)sulfonyl]acetamide](/img/structure/B3031458.png)
